molecular formula C5H6N4O2S B3432139 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide CAS No. 96259-33-5

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide

Cat. No.: B3432139
CAS No.: 96259-33-5
M. Wt: 186.19 g/mol
InChI Key: DPVNEHIILRGEOJ-UHFFFAOYSA-N
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Description

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a hydroxy group, a methylthio group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-mercapto-1,2,4-triazine with methyl iodide to introduce the methylthio group, followed by hydrolysis to introduce the hydroxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 6-oxo-3-(methylthio)-1,2,4-triazine-5-carboxamide.

    Reduction: Formation of 6-hydroxy-3-(methylthio)-1,2,4-triazine-5-amine.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and carboxamide groups are crucial for its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

    6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Shares the triazine core but lacks the methylthio and carboxamide groups.

    3-Mercapto-1,2,4-triazine: Contains the mercapto group but lacks the hydroxy and carboxamide groups.

    6-Hydroxy-3-(methylthio)-1,2,4-triazine: Similar structure but lacks the carboxamide group.

Uniqueness: 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy, methylthio, and carboxamide groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3-methylsulfanyl-6-oxo-1H-1,2,4-triazine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-2(3(6)10)4(11)8-9-5/h1H3,(H2,6,10)(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVNEHIILRGEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=O)C(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96259-33-5
Record name 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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